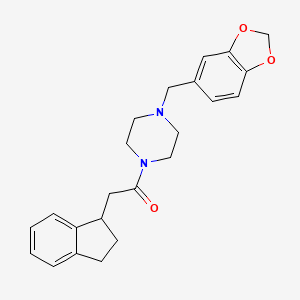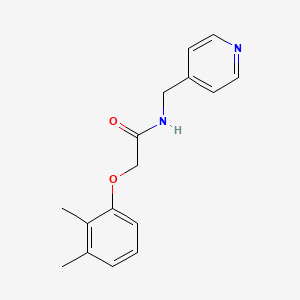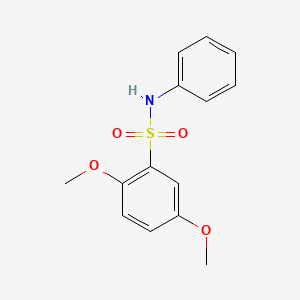![molecular formula C17H11N3O3 B5661303 10-acetyl-2-nitro-10H-indolo[3,2-b]quinoline](/img/structure/B5661303.png)
10-acetyl-2-nitro-10H-indolo[3,2-b]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 10H-indolo[3,2-b]quinoline derivatives, including structures similar to 10-acetyl-2-nitro-10H-indolo[3,2-b]quinoline, typically involves multi-step reactions, starting from commercially available precursors. For instance, Etukala, Kumar, and Ablordeppey (2008) describe a short and convenient synthesis involving a copper acetate-catalyzed coupling reaction followed by a palladium acetate-catalyzed intramolecular arylation reaction, demonstrating a modified approach to their previously reported methods (Etukala, Kumar, & Ablordeppey, 2008). Similarly, Fan and Ablordeppey (1997) report an alternative synthesis route that includes N-arylation and oxidative cyclization steps, leading to selective N-alkylation of the quindoline derivatives (Fan & Ablordeppey, 1997).
Molecular Structure Analysis
The molecular structure of 10-acetyl-2-nitro-10H-indolo[3,2-b]quinoline and related compounds is characterized by the presence of the indoloquinoline core, which contributes to the compound's chemical behavior and biological activity. Studies on the synthesis and structure-activity relationship of methyl-substituted indolo[2,3-b]quinolines reveal insights into the importance of structural moieties and substituent patterns on the biological activities of these compounds, highlighting the rigid structure and scope for derivatization of the quindoline skeleton (Peczyńska‐Czoch, Pognan, Kaczmarek, & Boratyński, 1994).
Chemical Reactions and Properties
The chemical reactivity of 10H-indolo[3,2-b]quinoline derivatives involves various reactions such as N-alkylation, acylation, and selective functionalization. These reactions allow for the synthesis of a wide array of derivatives with diverse chemical properties and potential biological activities. For example, the selective N-alkylation methodology developed by Fan and Ablordeppey (1997) demonstrates the compound's versatility in chemical modifications (Fan & Ablordeppey, 1997).
Physical Properties Analysis
The physical properties of 10-acetyl-2-nitro-10H-indolo[3,2-b]quinoline, such as melting points, solubility, and crystal structure, are crucial for its potential applications in drug development and material science. These properties are often influenced by the compound's molecular structure and substituent groups.
Chemical Properties Analysis
The chemical properties, including the compound's stability, reactivity, and interaction with biological targets, are essential for understanding its potential applications. The synthesis and study of indoloquinoline derivatives, as described by researchers, provide valuable insights into these properties, demonstrating the compound's potential as a scaffold for developing novel therapeutic agents (Etukala, Kumar, & Ablordeppey, 2008).
Propiedades
IUPAC Name |
1-(2-nitroindolo[3,2-b]quinolin-10-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c1-10(21)19-15-5-3-2-4-13(15)17-16(19)9-11-8-12(20(22)23)6-7-14(11)18-17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCPJDYYYZZJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1C=C4C=C(C=CC4=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-2-methyl-5-[4-(piperidin-1-ylcarbonyl)phenyl]quinoline](/img/structure/B5661223.png)
![7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5661231.png)
![2-oxo-8-{2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5661236.png)
![5,5-dimethyl-3-(4-pyridinyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5661237.png)
![8-[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5661245.png)
![(3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5661246.png)
![2-(2-hydroxyphenoxy)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5661250.png)
![4-(1H-indol-3-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}butanamide](/img/structure/B5661270.png)


![2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5661292.png)

![2-ethyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5661315.png)
![2-{2-[4-(methoxyacetyl)-1,4-diazepan-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5661337.png)